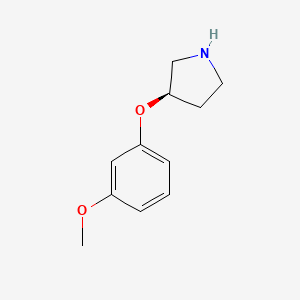
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine
Overview
Description
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to target key functional proteins in bacterial cell division , making them potential targets for the development of novel antibacterial agents .
Mode of Action
It’s worth noting that benzimidazole derivatives have been shown to inhibit bacterial cell division . They likely interact with their targets, causing changes that inhibit the normal function of these proteins .
Biochemical Pathways
Benzimidazole derivatives have been associated with a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds with benzimidazole moieties have been found to have good bioavailability .
Result of Action
Similar compounds have been shown to have significant anticancer activity on various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine. For instance, the corrosion inhibition efficiency of a similar compound, Telmisartan, increases with its concentration . This suggests that the concentration of (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine could also influence its efficacy.
Preparation Methods
The synthesis of C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: This compound is being studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
C-(1-Methyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is unique due to its specific chemical structure, which imparts distinct properties compared to other benzimidazole derivatives. Similar compounds include:
- Thiabendazole
- Albendazole
- Carbendazim
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18-13-10-6-5-9-12(13)17-15(18)14(16)11-7-3-2-4-8-11/h2-10,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEVDPVYKHFOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4,4-difluoro-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3236684.png)





![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine](/img/structure/B3236735.png)





